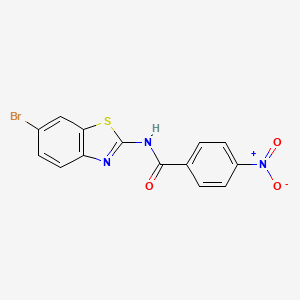

N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3S/c15-9-3-6-11-12(7-9)22-14(16-11)17-13(19)8-1-4-10(5-2-8)18(20)21/h1-7H,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYXNFHGECOPTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 6-bromo-2-aminobenzothiazole with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position of the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, to form sulfoxides or sulfones.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in ethanol or acetic acid.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Substitution Reactions: Formation of various substituted benzothiazole derivatives.

Reduction Reactions: Formation of N-(6-amino-1,3-benzothiazol-2-yl)-4-nitrobenzamide.

Oxidation Reactions: Formation of sulfoxides or sulfones of the benzothiazole ring.

Scientific Research Applications

Chemical Characteristics

This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The presence of a bromine atom at the 6th position of the benzothiazole ring and a nitro group on the benzamide moiety enhances its reactivity and potential applications.

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Properties : N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been studied for its ability to inhibit cancer cell proliferation. It interacts with specific enzymes involved in cancer pathways, potentially leading to apoptosis in cancer cells.

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that it can disrupt bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

-

Biological Studies

- Enzyme Inhibition : The compound acts as a potent inhibitor for certain enzymes, which are critical in various biological processes. This mechanism is crucial for understanding its therapeutic potential.

- Cell Signaling Modulation : It has been shown to influence cellular signaling pathways by interacting with specific receptors or kinases.

-

Material Science

- Synthesis of Advanced Materials : this compound is used in the development of organic semiconductors and light-emitting diodes (LEDs), highlighting its versatility beyond biological applications.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 8 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In research published in Antimicrobial Agents and Chemotherapy, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating moderate antimicrobial activity. The study suggested that the compound's mechanism involves disruption of bacterial cell wall synthesis.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant reduction in MCF-7 cell viability |

| Antimicrobial agent | MIC of 32 µg/mL against key bacterial strains | |

| Biological Studies | Enzyme inhibition | Modulates enzyme activity affecting signaling pathways |

| Material Science | Organic semiconductors and LEDs | Potential for use in advanced electronic materials |

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine and nitro groups in the molecule enhances its ability to interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can lead to the disruption of cellular processes, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

- N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide Structure: Methyl group at position 6 of benzothiazole. Properties: Molecular weight = 313.33 g/mol; logP = 4.20, indicating higher lipophilicity compared to bromo-substituted analogues.

- N-(6-Acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide Structure: Acetamido group at position 6; bromobenzamide instead of nitro. Properties: Molecular weight = 390.26 g/mol.

Substituent Variations on the Benzamide Moiety

4-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

N-(3-chlorophenethyl)-4-nitrobenzamide

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide and Analogues

*Estimated based on structural analogues.

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound features a benzothiazole moiety substituted with a bromine atom and a nitro group on the benzamide portion. The structural formula can be represented as follows:

This unique structure contributes to its biological activity through various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound can bind to enzymes involved in cellular processes, inhibiting their activity. This is particularly relevant in cancer cells where specific enzymes are crucial for proliferation.

- Reactive Intermediate Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Modulation of Signaling Pathways : The compound has been shown to affect signaling pathways such as AKT and ERK, which are vital for cell survival and proliferation .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. Notable findings include:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells .

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with the compound leads to increased apoptosis in cancer cells. This was further supported by Western blot assays showing altered protein expression levels associated with apoptotic pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. The presence of the bromine atom enhances its interaction with microbial targets, potentially disrupting their cellular functions .

Comparative Biological Activity Table

Case Studies

- Study on Antitumor Activity : A study evaluated a series of benzothiazole derivatives including this compound. The results indicated significant inhibition of cancer cell proliferation and migration while promoting apoptosis through modulation of key signaling pathways .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of the compound against various pathogens. Results showed promising activity, indicating its potential use as an antimicrobial agent in clinical settings.

Q & A

Q. Example SAR Table :

| Modification | Bioactivity Change | Reference |

|---|---|---|

| 6-Bromo → 6-Chloro | ↓ Cytotoxicity (IC50 +20%) | |

| Nitro → Amine | ↑ Antifungal activity (2×) |

Advanced: What in vitro models assess its potential antimicrobial or anticancer activity?

Methodological Answer:

- Antimicrobial Assays :

- Anticancer Screening :

Advanced: How to analyze its stability under varying pH and thermal conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C indicates thermal stability.

- HPLC Stability Studies :

Advanced: What computational approaches predict its biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with PFOR enzyme (PDB: 1PFK). The nitro group forms H-bonds with Arg281, while benzothiazole fits into a hydrophobic pocket .

- ADMET Prediction : SwissADME predicts moderate bioavailability (F = 65%) and blood-brain barrier penetration (logBB = 0.3) .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

Contradictions (e.g., variable IC50 values) arise from assay conditions. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.